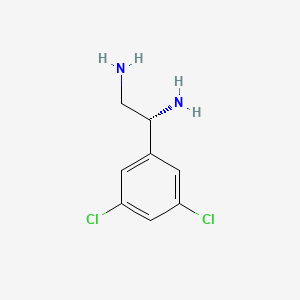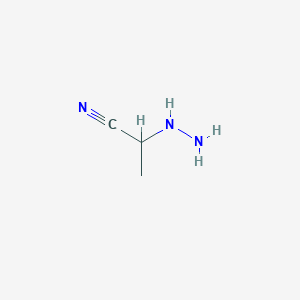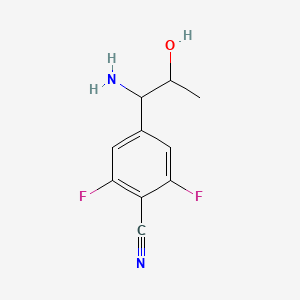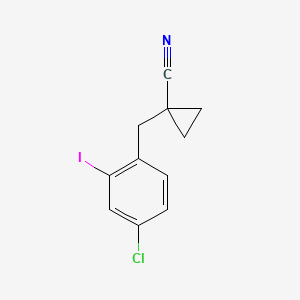
1H-Indole, 1-methyl-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-(trifluoromethyl)-1H-indole is a fluorinated indole derivative known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the direct fluorination of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. Another approach involves the condensation of a trifluoromethyl-substituted aniline with a suitable carbonyl compound, followed by cyclization to form the indole ring .
Industrial Production Methods: Industrial production of 1-Methyl-6-(trifluoromethyl)-1H-indole may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-6-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and potency. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-Methyl-6-(trifluoromethyl)-1H-indazole: Another fluorinated indole derivative with similar properties but different biological activities.
1-Methyl-6-(trifluoromethyl)-1H-pyrazole: Exhibits similar chemical reactivity but differs in its biological applications.
Uniqueness: 1-Methyl-6-(trifluoromethyl)-1H-indole stands out due to its unique combination of the indole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and metabolic stability make it a valuable compound for various applications, distinguishing it from other similar fluorinated compounds .
Propiedades
Fórmula molecular |
C10H8F3N |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
1-methyl-6-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H8F3N/c1-14-5-4-7-2-3-8(6-9(7)14)10(11,12)13/h2-6H,1H3 |
Clave InChI |
FFDSNRNJLHMMBC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)







![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)


